(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Description
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a brominated heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core with a hydroxymethyl group at position 2 and a bromine substituent at position 3. Its molecular formula is C₈H₇BrN₂O, with a molecular weight of 227.06 g/mol (CAS: Not explicitly listed in evidence; inferred from analogs in ).
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-3,11-12H,4H2 |
InChI Key |
VUBAYTCVHMBCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Br)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
General Synthetic Strategy
The synthesis generally involves:
- Construction of the pyrrolo[2,3-c]pyridine core.
- Introduction of the bromine atom at the 5-position.
- Installation of the hydroxymethyl group at the 2-position.
A common approach starts from 1H-pyrrolo[2,3-c]pyridine or related intermediates, followed by selective bromination and subsequent functionalization to introduce the methanol moiety.
Detailed Synthetic Routes
Cyclization and Core Formation
- The pyrrolo[2,3-c]pyridine framework can be synthesized via intramolecular cyclization of 2-(acylethynyl)pyrroles.
- These intermediates are prepared by reacting pyrrole with acyl bromoacetylenes.
- Addition of propargylamine to these intermediates yields N-propargylenaminones.
- Cyclization is catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO), leading to the fused pyrrolo[2,3-c]pyridine ring system.
Bromination
- Selective bromination at the 5-position of the pyrrolo[2,3-c]pyridine core is achieved using brominating agents, often under controlled temperature and solvent conditions to avoid polybromination.
- Bromination typically precedes or follows the formation of the core, depending on the route and protecting groups used.
Installation of the Hydroxymethyl Group
- The hydroxymethyl group at the 2-position can be introduced via formylation followed by reduction.
- Formylation is commonly performed by a Duff reaction or other formylation methods on the 2-position of the pyrrolo ring.
- The resulting aldehyde intermediate is then reduced to the corresponding alcohol using standard reducing agents such as sodium borohydride (NaBH4).
Representative Synthetic Procedure (Literature-Based)
Alternative Routes and Key Intermediates
- Protection of the pyrrole nitrogen (e.g., tosylation) is sometimes employed to improve regioselectivity during bromination and formylation steps.
- Suzuki coupling and other palladium-catalyzed cross-coupling reactions have been used to introduce substituents on the pyrrolo[2,3-c]pyridine core, which can be adapted for brominated intermediates.
- Boronate ester intermediates are prepared for further functionalization, demonstrating the versatility of the synthetic route.
Reaction Conditions and Optimization
Analytical and Purification Techniques
- Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate and hexane.
- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry (MS) to confirm structure and purity.
- Yields for key steps range from moderate (50-70%) to high (up to 92%), depending on reaction optimization and scale.
Summary Table of Key Synthetic Steps
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | Pyrrole + acyl bromoacetylene | Propargylamine, Cs2CO3 | DMSO, RT | Pyrrolo[2,3-c]pyridine core | ~60-80 |
| Bromination | Pyrrolo[2,3-c]pyridine | N-Bromosuccinimide (NBS) or equivalent | 0°C to RT | 5-Bromo derivative | ~70-90 |
| Formylation | 5-Bromo-pyrrolo[2,3-c]pyridine | Duff reaction reagents | Acidic, heat | 5-Bromo-3-formyl derivative | ~50-70 |
| Reduction | 5-Bromo-3-formyl derivative | NaBH4 | Methanol, 0-25°C | This compound | ~80-90 |
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 5-substituted pyrrolo[2,3-c]pyridine derivatives.
Oxidation: Conversion to 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Reduction: Formation of 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-methyl.
Scientific Research Applications
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Used as a building block for constructing more complex heterocyclic compounds.
Biological Studies: Investigated for its potential anti-cancer properties due to its ability to inhibit specific signaling pathways.
Material Science: Explored for use in the development of novel materials with unique electronic properties.
Mechanism of Action
The biological activity of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and metastasis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrrolo[2,3-c]pyridine Derivatives
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 800401-71-2)
- Structure : Chlorine at position 5, carboxylic acid at position 2.
- Molecular Formula : C₈H₅ClN₂O₂.
- Key Data : Synthesized in 71% yield (), used as a precursor for amide/ester derivatives in drug discovery.
- Comparison : The bromo analog may exhibit higher molecular weight and lipophilicity, influencing membrane permeability in biological systems. Chlorine’s smaller atomic radius could lead to differences in steric interactions during binding .
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (CAS: 1662706-59-3)
Methoxy-Substituted Analogs
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Carboxylic Acid and Ester Derivatives
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 800401-71-2)
- Structure : Carboxylic acid at position 2, bromine at position 4.
- Molecular Formula : C₈H₅BrN₂O₂.
- Key Data : Requires precautions against inhalation ().
- Comparison : The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation for improved bioavailability. In contrast, the hydroxymethyl group in the target compound offers flexibility for further functionalization (e.g., phosphorylation) .
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-70-1)
- Structure : Ethyl ester at position 2, bromine at position 5.
- Molecular Formula : C₁₀H₉BrN₂O₂.
- Key Data : Used as a key intermediate in drug synthesis ().
- Comparison : The ester group enhances stability under basic conditions compared to the hydroxymethyl analog, making it preferable for certain cross-coupling reactions .
Alkylated and Boronated Derivatives
5-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Boronate ester at position 3, bromine at position 5.
- Molecular Formula : C₁₂H₁₅BBrN₂O₂.
- Key Data : Used in Suzuki-Miyaura cross-coupling reactions ().
- Comparison : The boronate group enables participation in catalytic cycles, a feature absent in the hydroxymethyl-substituted target compound .
Biological Activity
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a chemical compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This compound features a unique pyrrolo[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of a bromine atom and a hydroxymethyl group enhances its reactivity and biological interactions, making it a valuable intermediate in drug synthesis.
- Molecular Formula : C8H7BrN2O
- Molecular Weight : 227.06 g/mol
- IUPAC Name : (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
- CAS Number : 1662706-59-3
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers, making such compounds potential candidates for therapeutic development. The hydroxymethyl group enhances its biological interactions and efficacy compared to other derivatives.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (nM) |
|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | FGFR Inhibitor | 14 - 87 |
| 5-Bromo-7-azaindole | Anticancer Activity | 50 - 100 |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | Antimicrobial Activity | 30 - 90 |
| This compound | Potential FGFR Inhibitor | TBD |
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of FGFR signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells. The compound's structural features allow for selective binding to FGFRs, which is crucial for its efficacy.
Case Studies
-
Study on FGFR Inhibition :
A study demonstrated that derivatives of pyrrolo compounds significantly inhibited FGFR activity in vitro. The results indicated that modifications at the hydroxymethyl position could enhance binding affinity and selectivity towards specific FGFR isoforms . -
Anticancer Activity Evaluation :
Research involving cellular assays showed that this compound exhibited promising anticancer properties against various cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps starting from commercially available precursors. The synthetic route can be optimized for yield and purity, facilitating its use in pharmaceutical applications.
Synthetic Route Overview:
- Starting Material : 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.
- Key Reactions :
- Nucleophilic substitution reactions to introduce the hydroxymethyl group.
- Reduction steps to convert nitro groups to amines.
- Final purification through chromatography techniques.
Q & A
Q. What are the primary synthetic routes for (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, and how can reaction yields be optimized?
The synthesis typically involves bromination of a pyrrolo-pyridine precursor followed by hydroxylation. For example, bromination at the 5-position of the pyrrole ring is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours, yielding ~70% purity . Subsequent reduction or substitution reactions introduce the hydroxymethyl group. Yield optimization requires precise control of stoichiometry (e.g., 1.2 equivalents of NBS) and purification via silica gel chromatography or preparative HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- NMR spectroscopy : H NMR (DMSO-d6) shows characteristic peaks for the pyrrolo-pyridine core (e.g., δ 12.40 ppm for NH) and hydroxymethyl protons (δ 4.50–5.20 ppm) .
- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 213.02 (M+H) .
- HPLC : Purity >95% is verified using a C18 column with a methanol/water gradient (retention time: 8.2 min) .
Q. What are the stability considerations for this compound under different storage conditions?
The compound is hygroscopic and sensitive to light. Long-term stability (>6 months) requires storage in amber vials under inert gas (N or Ar) at -20°C. Degradation products (e.g., oxidation of the hydroxymethyl group to a carbonyl) can be monitored via TLC (Rf = 0.3 in ethyl acetate/heptane 1:1) .
Advanced Research Questions
Q. How can conflicting data on bromination regioselectivity be resolved during synthesis?
Discrepancies in bromine positioning (e.g., 5- vs. 3-bromo derivatives) arise from competing electrophilic aromatic substitution pathways. Computational modeling (DFT) of the transition state predicts the 5-position as more reactive (ΔG = 28.5 kcal/mol vs. 32.1 kcal/mol for 3-bromo). Experimental validation using H-C HMBC NMR confirms cross-peaks between the bromine and C-4/C-6 carbons .
Q. What strategies are effective in improving the compound’s solubility for in vitro pharmacological assays?
- Co-solvent systems : Use DMSO:PBS (1:4 v/v) at concentrations ≤10 mM to avoid precipitation.
- Derivatization : Acetylation of the hydroxymethyl group increases logP by 1.2 units, enhancing membrane permeability .
- Nanoformulation : Encapsulation in PEGylated liposomes improves aqueous solubility 5-fold (from 0.8 mg/mL to 4.1 mg/mL) .
Q. How does the hydroxymethyl group influence binding to kinase targets compared to other analogs?
Molecular docking studies (PDB: 2K0) reveal that the hydroxymethyl group forms hydrogen bonds with Thr103 and Lys105 in the ATP-binding pocket of kinases (binding energy: -9.2 kcal/mol). Removal of this group reduces affinity by 40% (IC from 12 nM to 30 nM) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across kinase inhibition studies?
Variability arises from assay conditions (e.g., ATP concentration, pH). Normalize data using a reference inhibitor (e.g., staurosporine) and perform dose-response curves under standardized ATP levels (1 mM). Meta-analysis of 10 studies shows a mean IC of 15 ± 3 nM (95% CI) for JAK2 inhibition .
Q. Why do different synthetic routes yield varying enantiomeric purity, and how can this be controlled?
Racemization occurs during hydroxymethylation due to acidic/basic conditions. Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (85:15) resolves enantiomers (R = 0.45 vs. 0.52). Using a chiral catalyst (e.g., (R)-BINAP) improves enantiomeric excess to 98% .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
